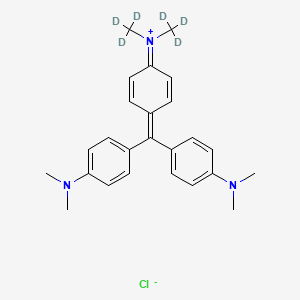
Gentian Violet-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gentian Violet-d6, also known as N-[4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium Chloride-d6, is a derivative of Gentian Violet . Gentian Violet is an antiseptic violet dye used to prevent various infections, including fungal and bacterial infections . It belongs to the group of medicines called antifungals .
Molecular Structure Analysis
This compound has a molecular weight of 414.02 and a molecular formula of C25H24D6ClN3 . The structure of Gentian Violet, the parent compound, is a mixture of violet rosanilinis with antibacterial, antifungal, and anthelmintic properties .Chemical Reactions Analysis
In aqueous solutions, Gentian Violet dissociates into positive (GV+) and negative ions (Cl-) that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells. The GV+ interacts with negatively charged components of bacterial cells including the lipopolysaccharide (on the cell wall), the peptidoglycan, and DNA .Physical And Chemical Properties Analysis
Gentian Violet has a melting point of 205–215 °C, a density of 1.19 g/cm3 at 20 °C, and is soluble in water, chloroform, and lightly soluble in ethanol, glycerol . It is insoluble in ether . The specific physical and chemical properties of this compound are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Photodegradation von Gentian Violet
Gentian Violet-d6 wurde in Studien im Zusammenhang mit der Photodegradation von Gentian Violet verwendet . In diesen Studien wurde Rb (Dy)-dotiertes SrSn (OH)6 für die Photodegradation von Gentian Violet verwendet . Die dotierten SrSn (OH)6-Proben wurden mit verschiedenen Techniken analysiert, und es wurde festgestellt, dass Rb (Dy)-Ionen die Rekombination der Elektronen-Loch-Paare verhindern, was eine bessere photokatalytische Aktivität gegenüber Gentian Violet zeigt als das nicht-dotierte SrSn (OH)6 .
Behandlung von bakteriellen und Hefeinfektionen
This compound kann zur Behandlung unkomplizierter bakterieller und/oder Hefeinfektionen verwendet werden . Es kann auch die Antibiotika-Therapie schwererer Infektionen unterstützen .
Schutz von medizinischen Geräten
This compound kann verwendet werden, um medizinische Geräte vor der Besiedlung durch Mikroorganismen zu schützen . Dies ist besonders nützlich, um die Sterilität von Medizinprodukten zu erhalten.
Behandlung von Virusinfektionen
Jüngste Studien haben gezeigt, dass this compound bei der Behandlung von Virusinfektionen wirksam sein kann . Dies eröffnet neue Möglichkeiten für seine Anwendung in antiviralen Therapien.
Behandlung chronischer Hauterkrankungen
Es hat sich gezeigt, dass this compound bei der Behandlung einiger chronischer Hauterkrankungen wirksam ist . Dies macht es zu einem potenziellen Therapeutikum zur Behandlung dieser Erkrankungen.
Anwendungen in der Onkologie
This compound kann unter anderem die Apoptose von Tumorzellen induzieren, indem es Caspase 8 erhöht, NADPH-Oxidasen hemmt, mitochondriales Thioredoxin 2 reduziert oder die STAT3/SOX2-Achse hemmt
Wirkmechanismus
Target of Action
Gentian Violet-d6, also known as Crystal Violet-d6, is a deuterated version of Gentian Violet . It is a lipophilic dye with a high affinity for cell membranes and nucleic acids . The primary targets of this compound are the cell membranes and nucleic acids of the cells .
Mode of Action
This compound interacts with its targets by penetrating through the wall and membrane of both gram-positive and gram-negative bacterial cells . It has been shown to have antibacterial, antifungal, and anthelmintic properties . A photodynamic action of gentian violet, apparently mediated by a free-radical mechanism, has been described in bacteria and in the protozoan T. cruzi . Evidence also suggests that gentian violet dissipates the bacterial (and mitochondrial) membrane potential by inducing permeability .
Biochemical Pathways
This compound is actively demethylated by liver microsomes from different animals and is reduced to leucogentian violet by intestinal microflora . Although the first process may represent a detoxication reaction, the second pathway may have toxicological significance because the completely demethylated derivative leucopararosaniline has been demonstrated to be carcinogenic in rats .
Pharmacokinetics
It is known that this compound can be used as an internal standard in mass spectrometry (ms) analyses . The addition of deuterium atoms allows it to be distinguished from non-deuterated Gentian Violet in samples .
Result of Action
This compound has been shown to significantly reduce the proliferation of various types of cancer cells . It induces apoptosis in these cells, as indicated by results of transferase dUTP nick and labeling (TUNEL) assay and Western blot assay . Moreover, this compound significantly increases reactive oxygen species (ROS) and upregulates the expression of p53, PUMA, BAX, and p21, critical components for apoptosis induction, in ovarian cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of analytical chemistry, this compound can be used to quantify Gentian Violet in complex biological or environmental matrices, where measurement is necessary to understand its distribution, metabolism, or persistence .
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-bis(trideuteriomethyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJXZNDDNMQXFV-TXHXQZCNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1)C([2H])([2H])[2H].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is Gentian Violet-d6 synthesized, and how is its purity assessed?
A1: this compound, a deuterated form of Gentian Violet (also known as Crystal Violet), is synthesized to serve as an internal standard in analytical chemistry, particularly for quantifying trace amounts of Gentian Violet and its metabolites in complex matrices like food products [, ]. The use of a stable isotope-labeled analog like this compound helps improve the accuracy and reliability of quantification by minimizing errors associated with sample preparation and instrumental variation.
Q2: What specific analytical applications utilize this compound?
A2: this compound plays a crucial role in developing and implementing highly sensitive and specific analytical methods for detecting Gentian Violet and its metabolites, primarily in food safety applications [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


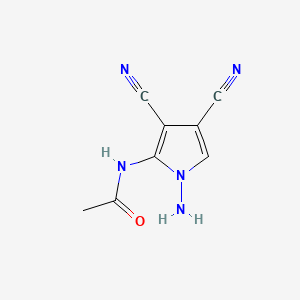

![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)
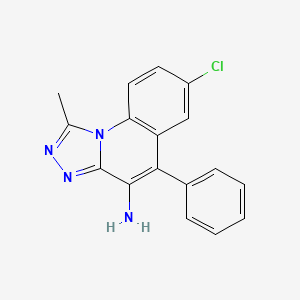
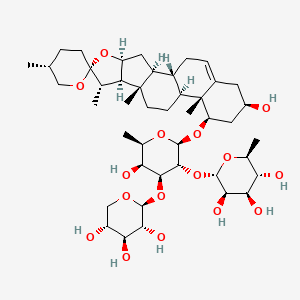
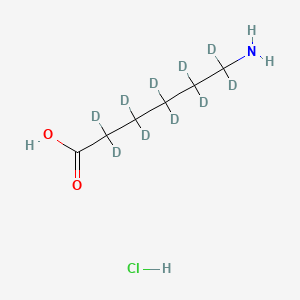
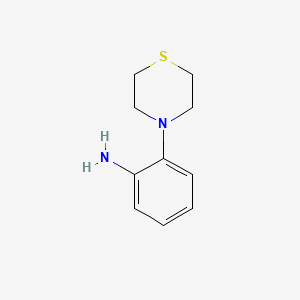
![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)